molecular formula C24H27NO5 B4532577 ethyl 1-[oxo(phenyl)acetyl]-3-(2-phenoxyethyl)-3-piperidinecarboxylate

ethyl 1-[oxo(phenyl)acetyl]-3-(2-phenoxyethyl)-3-piperidinecarboxylate

Cat. No. B4532577
M. Wt: 409.5 g/mol
InChI Key: DHZOILFUQPQKJV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar piperidine derivatives often involves one-pot reactions, catalytic processes, or Knoevenagel condensation reactions. For instance, ethyl 5-(arylcarbamoyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylates were synthesized using ethyl 2-cyano-3-ethoxyprop-2-enoate and acetoacetanilides in the presence of a catalytic amount of piperidine in ethanol at room temperature, demonstrating the utility of piperidine as a catalyst in synthesizing complex organic molecules (Hayotsyan et al., 2019).

Molecular Structure Analysis

The molecular and crystal structures of related compounds have been determined by X-ray diffraction analysis, revealing considerable conformational flexibility and the ability to form an extended network of intramolecular and intermolecular hydrogen bonds. These structures often crystallize in noncentrosymmetric and polysystem crystals, highlighting the influence of hydrogen bonds on the conformation and packing of molecules in crystals (Kuleshova & Khrustalev, 2000).

Chemical Reactions and Properties

Piperidine derivatives show a wide range of chemical reactivity and have been used in various chemical transformations. For example, the introduction of protecting groups for phenols demonstrates the versatility of piperidine derivatives in organic synthesis, showing stability to ortho-lithiation conditions and the possibility of deprotection via different routes (Norén, 2021).

Physical Properties Analysis

The physical properties, such as crystal packing and stability, are significantly influenced by intermolecular interactions, including hydrogen bonding and C-H...π interactions. These interactions play a crucial role in determining the crystal structure and stability of these compounds, as demonstrated in various studies (Kumar et al., 2016).

Chemical Properties Analysis

The chemical properties of piperidine derivatives, such as their reactivity towards acetylcholinesterase inhibition, highlight their potential in various applications, including medicinal chemistry. The synthesis and evaluation of derivatives for anti-acetylcholinesterase activity illustrate the importance of substituent effects on biological activity (Sugimoto et al., 1990).

properties

IUPAC Name

ethyl 1-(2-oxo-2-phenylacetyl)-3-(2-phenoxyethyl)piperidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO5/c1-2-29-23(28)24(15-17-30-20-12-7-4-8-13-20)14-9-16-25(18-24)22(27)21(26)19-10-5-3-6-11-19/h3-8,10-13H,2,9,14-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHZOILFUQPQKJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCN(C1)C(=O)C(=O)C2=CC=CC=C2)CCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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